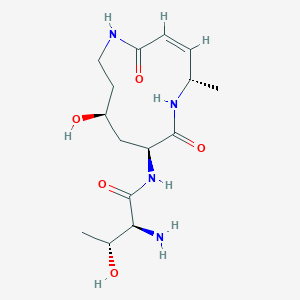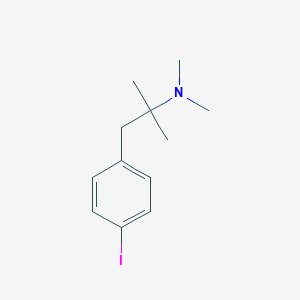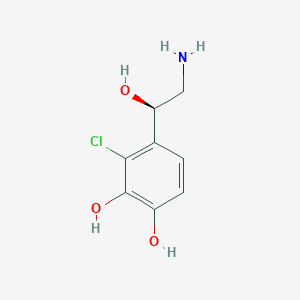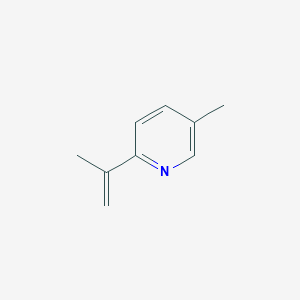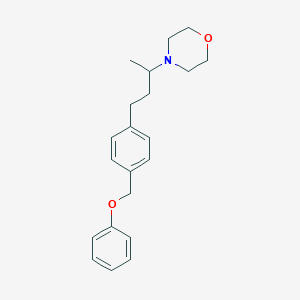
4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as F13640, and it has been identified as a potent and selective agonist of the sigma-1 receptor. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in several cellular processes, including calcium homeostasis, protein folding, and cell survival. The activation of the sigma-1 receptor by this compound results in the modulation of several signaling pathways, including the ERK/MAPK and PI3K/Akt pathways. These pathways are involved in several cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine. It has been shown to have neuroprotective and anti-inflammatory effects in several in vitro and in vivo models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine in lab experiments is its potency and selectivity for the sigma-1 receptor. This compound has been shown to have a high affinity for the sigma-1 receptor, which makes it an ideal tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine. One of the primary directions is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the therapeutic potential of this compound in several neurological and psychiatric disorders. Additionally, the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound need to be further elucidated. Finally, the development of more potent and selective agonists of the sigma-1 receptor, based on the structure of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine, is another future direction for research in this field.
In conclusion, 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a potent and selective agonist of the sigma-1 receptor. It has gained significant attention in the field of scientific research due to its potential therapeutic applications in several neurological and psychiatric disorders. The biochemical and physiological effects of this compound have been extensively studied, and it has been shown to have neuroprotective and anti-inflammatory effects. However, further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a complex process that involves several steps. One of the primary methods for synthesizing this compound is through the reaction of 1-(3-bromophenyl)-3-methyl-1-nitropropene with phenoxymethylamine in the presence of palladium on carbon catalyst. This reaction results in the formation of 1-(3-(phenoxymethyl)phenyl)-3-methyl-1-nitropropene, which is then reduced to 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
The sigma-1 receptor is a protein that is primarily located in the endoplasmic reticulum of cells. It has been implicated in several physiological and pathological processes, including pain perception, neuroprotection, and drug addiction. The agonists of sigma-1 receptor, such as 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine, have been shown to have neuroprotective and anti-inflammatory effects. These effects make it a promising therapeutic agent for the treatment of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
19733-88-1 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[4-[4-(phenoxymethyl)phenyl]butan-2-yl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-18(22-13-15-23-16-14-22)7-8-19-9-11-20(12-10-19)17-24-21-5-3-2-4-6-21/h2-6,9-12,18H,7-8,13-17H2,1H3 |
Clé InChI |
PNYQWRHHDDMYKX-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3 |
SMILES canonique |
CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3 |
Synonymes |
4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




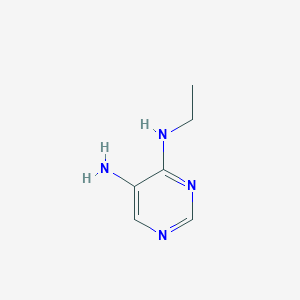

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
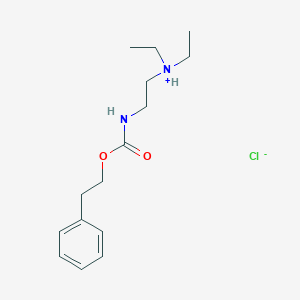
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
